Tris(2-cianoetil)fosfina

Descripción general

Descripción

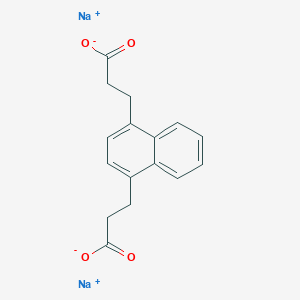

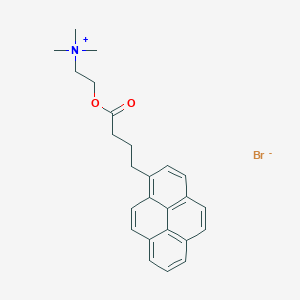

Tris(2-cyanoethyl)phosphine (TCEP) is a phosphine ligand with cyanoethyl groups attached to the phosphorus atom. It is known for its ability to form complexes with various metals, which can significantly alter the properties and reactivity of the metal center. The ligand itself is characterized by the presence of nitrile functional groups, which can engage in secondary coordination to metal centers, as seen in the complexes with copper(I) where the nitrile arm coordinates intermolecularly to the copper .

Synthesis Analysis

The synthesis of TCEP and its complexes has been explored in several studies. For instance, gold(I) and platinum(II) complexes containing TCEP have been synthesized, demonstrating the versatility of TCEP as a ligand for different metals . Additionally, TCEP can be conveniently synthesized in large quantities through the acidic hydrolysis of commercially available tris(2-cyanoethyl)phosphine .

Molecular Structure Analysis

The molecular structure of TCEP and its complexes has been elucidated using X-ray crystallography. For example, the structure of a gold(I) complex with TCEP was determined to crystallize in the trigonal space group with the gold center encapsulated by six CN groups from two TCEP ligands . The crystal structures of TCEP derivatives such as its oxide, sulphide, and selenide have also been reported, with variations in their crystal systems and cell dimensions .

Chemical Reactions Analysis

TCEP and its derivatives participate in various chemical reactions. For instance, TCEP has been used to reduce disulfides rapidly and completely in water, with a preference for more strained disulfides . The ligand's cyanoethyl groups can also engage in secondary coordination, which is sensitive to the nature of the anion in metal complexes, as seen in the coordination polymers formed with copper(I) .

Physical and Chemical Properties Analysis

The physical and chemical properties of TCEP and its complexes are influenced by the ligand's structure and the metal center it is bound to. The vibrational spectra of TCEP and its derivatives have been studied, revealing that the addition of an O, S, or Se atom to the phosphine molecule deactivates the donor abilities of the cyano-nitrogen atoms . The luminescent properties of metal complexes with TCEP derivatives have also been explored, with Cu(I) thiocyanate complexes showing red-orange emission upon UV photoexcitation .

Aplicaciones Científicas De Investigación

Química de Coordinación

Tris(2-cianoetil)fosfina es un ligando intrigante debido a su síntesis sencilla a partir de [P(CH₂OH)₄]Cl y acrilonitrilo disponibles comercialmente. A diferencia de la mayoría de las fosfinas alquílicas terciarias, la tcep es cristalina y estable al aire. Su ángulo de cono relativamente pequeño (132°) ha despertado interés en sus propiedades estéreoelectrónicas . En química de coordinación, la tcep forma complejos con centros metálicos de transición, incluyendo paladio, platino y oro . Sin embargo, los complejos de rutenio de este ligando se han explorado menos, lo que los convierte en un área emocionante para futuras investigaciones.

Derivados de π-Hidrocarburo de Rutenio

Entre los complejos de rutenio, la tcep participa en la formación de derivados de π-hidrocarburo. Por ejemplo, los complejos [Ru(η⁵-C₅H₄R)Cl(tcep)₂] (donde R = H, CH₃, CH₃CO) se sintetizan haciendo reaccionar [Ru(η⁵-C₅H₄R)Cl(PPh₃)₂] con exceso de tcep en tolueno . Estos derivados exhiben una reactividad interesante y potenciales aplicaciones.

Reactivo de Desulfuración

This compound sirve como un reactivo eficaz para la desulfuración de disulfuros orgánicos. Su capacidad para eliminar átomos de azufre de compuestos orgánicos la hace valiosa en química sintética y ciencia de materiales .

Inmovilización de ADN en Nanoclusters de Oro

Los investigadores han explorado el uso de this compound para inmovilizar ADN en nanoclusters de oro (AuNCs). Esta técnica de inmovilización tiene implicaciones significativas para el reconocimiento molecular, el ensamblaje de patrones y las aplicaciones a nanoescala .

Complejos Antitumorales de Cobre(I)

This compound se ha empleado en la síntesis de complejos de cobre(I) con actividad antitumoral. Estos complejos representan una vía prometedora para la investigación del cáncer y el desarrollo de fármacos .

Mecanismo De Acción

Target of Action

Tris(2-cyanoethyl)phosphine is primarily a protein crosslinker . It interacts with proteins, forming bonds between different protein molecules, and plays a crucial role in the structure and function of proteins.

Mode of Action

Tris(2-cyanoethyl)phosphine interacts with its protein targets by forming covalent bonds, resulting in crosslinked proteins . This interaction can alter the structure and function of the proteins, leading to changes in their activity. Additionally, Tris(2-cyanoethyl)phosphine can be used to synthesize copper (I) complexes, which have shown antitumor activity .

Biochemical Pathways

The synthesis of copper (I) complexes, which have antitumor activity, suggests that Tris(2-cyanoethyl)phosphine may play a role in cancer-related pathways .

Result of Action

The primary result of Tris(2-cyanoethyl)phosphine’s action is the crosslinking of proteins, which can alter their structure and function . This can lead to changes in cellular processes and potentially influence disease states. For example, the synthesis of copper (I) complexes with antitumor activity suggests that Tris(2-cyanoethyl)phosphine could have potential therapeutic applications in cancer treatment .

Action Environment

The action, efficacy, and stability of Tris(2-cyanoethyl)phosphine can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature, pH, and the presence of other chemicals. It is known to be air-stable, which is unusual for a trialkylphosphine

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[bis(2-cyanoethyl)phosphanyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N3P/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZAMJVESILJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(CCC#N)CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063268 | |

| Record name | 3,3′,3′′-Phosphinetriyltripropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4023-53-4 | |

| Record name | Tris(2-cyanoethyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-cyanoethyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4023-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3,3',3''-phosphinidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3′,3′′-Phosphinetriyltripropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-cyanoethyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tris(2-cyanoethyl)phosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846HYB5W2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tris(2-cyanoethyl)phosphine?

A1: Tris(2-cyanoethyl)phosphine has the molecular formula C9H12N3P and a molecular weight of 193.19 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize tris(2-cyanoethyl)phosphine?

A2: Common spectroscopic techniques include:

- NMR Spectroscopy (1H, 13C, 31P): Provides information about the structure and bonding environment of the molecule. [, , ]

- Infrared Spectroscopy (IR): Reveals characteristic vibrational frequencies, particularly useful for identifying functional groups like C≡N and P-C. [, , ]

- Mass Spectrometry (ESI-MS, LA-FTICR): Used to determine the molecular weight and analyze fragmentation patterns, providing insights into structure and potential decomposition pathways. [, ]

Q3: What factors can affect the stability of tris(2-cyanoethyl)phosphine in solution?

A3:

- pH: Tris(2-cyanoethyl)phosphine is less stable in phosphate buffers, particularly at neutral pH. []

- Presence of Metal Chelators: Stability is compromised in the presence of metal chelators like EGTA. []

Q4: How does tris(2-cyanoethyl)phosphine typically coordinate to metal centers?

A5: Tris(2-cyanoethyl)phosphine primarily acts as a σ-donor ligand through its phosphorus atom, forming complexes with various transition metals. [, ] The cyano groups can also participate in weaker secondary interactions with metal centers. []

Q5: How does the presence of oxygen, sulfur, or selenium atoms in derivatives of tris(2-cyanoethyl)phosphine influence their ligand properties?

A6: The addition of O, S, or Se significantly reduces the ligand effectiveness compared to the parent phosphine. [] This suggests a deactivating effect on the donor abilities of both the phosphorus and cyano-nitrogen atoms.

Q6: Does the nature of the anion impact the coordination behavior of tris(2-cyanoethyl)phosphine in copper(I) complexes?

A7: Yes, the nature of the anion significantly affects the secondary coordination of the nitrile groups in copper(I) complexes with tris(2-cyanoethyl)phosphine. []

Q7: Can tris(2-cyanoethyl)phosphine form polymeric structures with metal ions?

A8: Yes, tris(2-cyanoethyl)phosphine can act as a bridging bidentate ligand, forming polymeric structures. For example, it forms a polymeric chain structure with mercury(II) chloride where near-linear Cl–Hg–P units are linked by bridging chlorine atoms. []

Q8: What are some notable applications of tris(2-cyanoethyl)phosphine in synthetic chemistry?

A8:

- Precursor for Tris(2-carboxyethyl)phosphine Hydrochloride: Acid hydrolysis of tris(2-cyanoethyl)phosphine yields tris(2-carboxyethyl)phosphine hydrochloride, a valuable reagent for reducing disulfides in aqueous media. [, , ]

- Ligand in Metal Complexes: Tris(2-cyanoethyl)phosphine serves as a ligand in various metal complexes with potential catalytic applications. [, , , , ]

Q9: Does tris(2-cyanoethyl)phosphine exhibit any π acidity?

A11: While primarily a σ-donor, tris(2-cyanoethyl)phosphine shows some degree of π acidity, likely influenced by the electron-withdrawing nature of the cyano groups. This property has been investigated in the context of its complexes with metal carbonyls. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)

![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)

![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)